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molecular formula C10H7N3O B1629720 1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 618446-36-9

1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No. B1629720
M. Wt: 185.18 g/mol
InChI Key: LNSVVOGBLABYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247430B2

Procedure details

A mixture of 1-(4-iodo-pyrrolo[2,3-b]pyridin-1-yl)-ethanone (4.30 g, step C), CuCN (6.841 g), Pd2 dba3 (0.729 g), and dppf (1.636 g) in 85 mL of dioxane was heated to reflux for 2 h. Solid was removed by filtration through a pad of Celite®. The filtrate was concentrated to give a yellow solid as crude compound, which was purified by chromatography through silica gel (250 g, 5-30% EtOAc/hexanes, stepwise gradient) to afford 1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile as a white fluffy solid.
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
6.841 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
0.729 g
Type
catalyst
Reaction Step One
Name
Quantity
1.636 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([C:11](=[O:13])[CH3:12])[CH:9]=[CH:10][C:3]=12.[C:14]([Cu])#[N:15]>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2]>[C:11]([N:8]1[C:4]2[N:5]=[CH:6][CH:7]=[C:2]([C:14]#[N:15])[C:3]=2[CH:10]=[CH:9]1)(=[O:13])[CH3:12] |f:3.4.5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
IC1=C2C(=NC=C1)N(C=C2)C(C)=O
Name
CuCN
Quantity
6.841 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
85 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.729 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
1.636 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Solid was removed by filtration through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow solid as crude compound, which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography through silica gel (250 g, 5-30% EtOAc/hexanes, stepwise gradient)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1C=CC2=C1N=CC=C2C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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